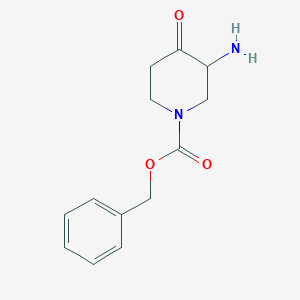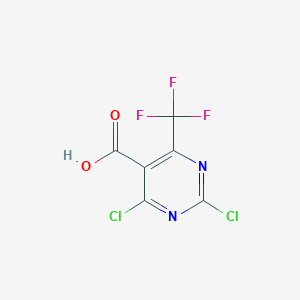
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles.
Solvents: DMF, dichloromethane, and acetonitrile are frequently used solvents.
Catalysts: Bases like potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
Comparison: Compared to these similar compounds, 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C6HCl2F3N2O2 |
|---|---|
Molecular Weight |
260.98 g/mol |
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6HCl2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15) |
InChI Key |
IVUMLUZREDGIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


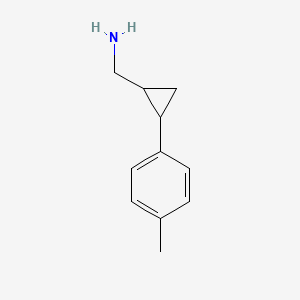
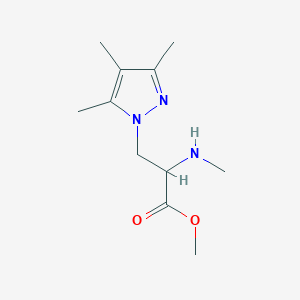
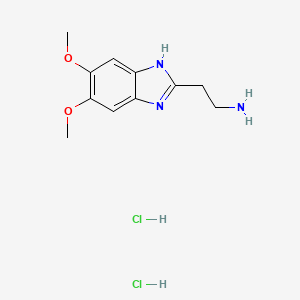

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)


![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)



